molecular formula C11H14BrFO B15328557 1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene

1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene

Cat. No.: B15328557
M. Wt: 261.13 g/mol
InChI Key: FWDKYIBYPQEFTJ-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene is a brominated and fluorinated aromatic compound featuring a benzene ring substituted with fluorine at the ortho position and a branched ether chain (isopropoxyethyl) bearing a bromine atom. Its molecular formula is C₁₁H₁₄BrFO, with a molecular weight of 273.13 g/mol (inferred from structural analogs) . While direct data on its physical properties (e.g., melting point, solubility) are unavailable, its structure suggests moderate polarity due to the ether and halogen substituents.

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

1-(2-bromo-1-propan-2-yloxyethyl)-2-fluorobenzene

InChI

InChI=1S/C11H14BrFO/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13/h3-6,8,11H,7H2,1-2H3

InChI Key

FWDKYIBYPQEFTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CBr)C1=CC=CC=C1F

Origin of Product

United States

Chemical Reactions Analysis

1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Common Reagents and Conditions: Reagents such as halides, oxidizing agents, and reducing agents are commonly used in these reactions.

Scientific Research Applications

1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound may be used in biochemical studies to understand the interactions of haloethers with biological molecules.

    Medicine: Research may explore its potential use in drug development and pharmaceutical applications.

    Industry: The compound can be used in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene involves its interaction with molecular targets and pathways. The bromine and fluorine atoms, along with the isopropoxy group, contribute to its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use in chemical reactions or biological studies .

Comparison with Similar Compounds

The compound belongs to a broader class of halogenated aromatic ethers. Below is a detailed comparison with structurally related analogs, focusing on substituents, reactivity, synthesis, and applications.

Structural Analogues and Substituent Effects
Compound Name Substituents Key Differences Similarity Score (if available) Reference
1-Bromo-2-fluorobenzene Bromine (para), fluorine (ortho) Lacks ether chain; simpler structure N/A
1-[(E)-2-Bromoethenyl]-2-fluorobenzene Bromoethenyl group (meta to fluorine) Unsaturated ethenyl group vs. ether chain N/A
1-(Azidomethyl)-2-fluorobenzene Azidomethyl group (meta to fluorine) Azide functional group; higher reactivity N/A
4-Bromo-1-(bromomethyl)-2-fluorobenzene Bromomethyl (para), bromine (ortho) Dual bromine sites; no ether chain 0.88
1-(4-Bromobutoxy)-2-fluorobenzene Linear butoxy chain (para to fluorine) Longer alkoxy chain vs. branched isopropoxy N/A
1-Bromo-4-fluorobenzene Bromine (para), fluorine (meta) No ether or alkyl chain N/A

Reactivity Trends :

  • Azidomethyl derivatives exhibit higher reactivity in click chemistry, unlike the brominated ethers .
  • Dual bromine substituents (e.g., 4-bromo-1-(bromomethyl)-2-fluorobenzene) enable sequential functionalization but may complicate selectivity .

Biological Activity

1-(2-Bromo-1-isopropoxyethyl)-2-fluorobenzene is a compound of interest due to its potential applications in medicinal chemistry and agrochemical production. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.

  • Molecular Formula : C8H8BrF
  • Molecular Weight : 215.05 g/mol
  • CAS Number : 2386106

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its toxicity and pharmacological potential. The compound exhibits several biological effects, which are summarized below.

Toxicity Studies

Toxicity studies have demonstrated that this compound can exhibit harmful effects when administered at high doses. For instance, acute toxicity studies indicate that the median lethal dose (LD50) is approximately 2,700 mg/kg when administered orally to rats, with observed symptoms including tremors, weight loss, and respiratory distress .

Table 1: Summary of Toxicity Findings

Study TypeLD50 (mg/kg)Observed Effects
Oral Administration2,700Tremors, weight loss, respiratory distress
Inhalation (4h)18,000Loss of righting reflex, lethargy, tremors

Pharmacological Potential

Research into the pharmacological properties of the compound suggests potential applications in drug development. It has been noted for its ability to act as an intermediate in the synthesis of various therapeutic agents. The presence of both bromine and fluorine atoms in its structure may contribute to its reactivity and biological interactions.

Case Studies

A case study involving the synthesis of derivatives from this compound highlighted its utility in creating compounds with enhanced biological activity. The derivatives were tested for their effects on certain biological pathways, indicating that modifications to the isopropoxy group could lead to increased potency against specific targets .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom may facilitate electrophilic aromatic substitution reactions, which can lead to various biological interactions. Additionally, the fluorine atom may enhance lipophilicity, affecting the compound's absorption and distribution within biological systems.

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